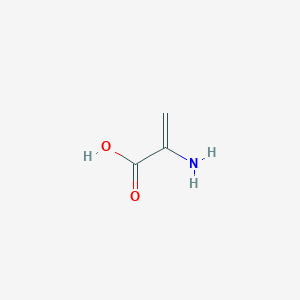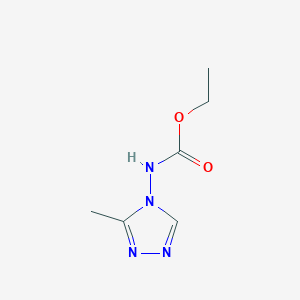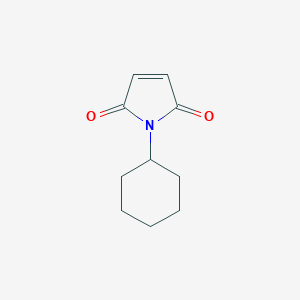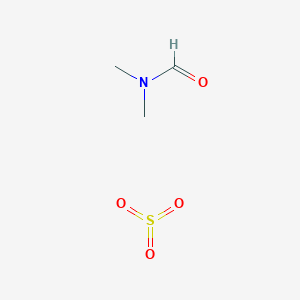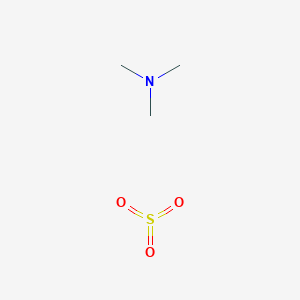
2H,2H,3H,3H-Perfluorooctanoic acid
Übersicht
Beschreibung
Perfluorooctanoic acid (PFOA) is a synthetic, fully fluorinated organic acid that is globally distributed and highly stable. It is a persistent organic pollutant that has been detected in various environmental matrices as well as in human tissues. PFOA has been used in consumer and industrial products for decades, leading to its widespread occurrence and bioaccumulation in the environment . Concerns about PFOA relate to its potential toxicity and carcinogenic effects, as indicated by studies on animals and observations in humans .
Synthesis Analysis
The synthesis of PFOA can be traced back to industrial processes such as electrochemical fluorination (ECF) and telomerization. The isomeric profiles of PFOA products suggest that ECF is still used by some manufacturers, particularly in China, despite the global shift towards the telomerization process, which produces a linear and isomerically pure product .
Molecular Structure Analysis
PFOA consists of a perfluorinated carbon chain and a carboxylic acid group. The presence of multiple carbon-fluorine (C-F) bonds makes the molecule extremely resistant to degradation. The molecular structure of PFOA contributes to its persistence in the environment and its ability to accumulate in living organisms .
Chemical Reactions Analysis
PFOA is resistant to most conventional decomposition methods due to the strength of the C-F bonds. However, studies have shown that it can be decomposed through advanced oxidation processes. For instance, photo-reductive defluorination using potassium iodide as a mediator under UV irradiation has been shown to achieve almost complete defluorination of PFOA . Additionally, the use of carbonate radical anions under UV irradiation and mechanochemical methods using alumina and persulfate have also been effective in degrading PFOA .
Physical and Chemical Properties Analysis
PFOA is known for its chemical and thermal stability, which is attributed to the strength of the C-F bonds. It is water-soluble, which contributes to its widespread distribution in aquatic environments. The physical and chemical properties of PFOA, such as its persistence, bioaccumulative potential, and potential to cause adverse health effects, have led to its classification as a substance of concern .
Relevant Case Studies
Several case studies have been conducted to understand the behavior and impact of PFOA in the environment. For example, the spatial distribution of PFOA in the Huai River Basin and Taihu Lake in Jiangsu Province, China, was investigated, revealing that PFOA was the predominant compound in surface water samples . In another study, the photochemical decomposition of PFOA in aqueous carbonate solution with UV irradiation was explored, showing that PFOA could be decomposed completely after 12 hours using a combination of UV irradiation and carbonate radical anions .
Wissenschaftliche Forschungsanwendungen
PFAS are a group of man-made chemicals that have been in use since the 1940s, and are (or have been) found in many consumer products like cookware, food packaging, and stain repellants . Most PFAS are resistant to grease, oil, water, and heat, which is why they’ve been used in industry and consumer products worldwide .
Due to their widespread use and resistance to degradation in the environment, they are often found in water supplies and are a topic of increasing environmental concern .
“2H,2H,3H,3H-Perfluorooctanoic acid” is a type of polyfluoroalkyl substance (PFAS) and it has been found as a contaminant in wastewater . Here are some more applications of “2H,2H,3H,3H-Perfluorooctanoic acid”:
-
Laboratory Chemicals : It is used as a laboratory chemical . In this context, it can be used in various chemical reactions and synthesis processes. The specific procedures would depend on the nature of the experiment being conducted.
-
Manufacture of Substances : It is used in the manufacture of other substances . This could involve its use as a reagent in chemical reactions to produce other compounds. The specific procedures and technical details would depend on the particular manufacturing process.
-
Scientific Research and Development : It is used in scientific research and development . This could involve its use in experimental studies to understand its properties and potential applications. The specific experimental procedures would depend on the nature of the research being conducted.
-
Environmental Studies : Given its presence as a contaminant in wastewater , it can be used in environmental studies to understand its impact on ecosystems. This could involve monitoring its levels in different environmental compartments and studying its effects on various organisms. The specific methods would depend on the objectives of the study.
-
Development of Remediation Techniques : Due to its environmental persistence, research could be conducted to develop techniques for its removal or degradation . This could involve testing different physical, chemical, or biological treatment methods. The specific procedures would depend on the type of treatment being tested.
-
Toxicological Studies : Given its potential health effects, it can be used in toxicological studies to understand its impact on human health . This could involve in vitro or in vivo experiments to study its toxicity, bioaccumulation potential, and possible mechanisms of action. The specific experimental procedures would depend on the nature of the study.
Safety And Hazards
Eigenschaften
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,8-undecafluorooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F11O2/c9-4(10,2-1-3(20)21)5(11,12)6(13,14)7(15,16)8(17,18)19/h1-2H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFCFCPCGMHSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F11O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874028 | |
| Record name | 2H,2H,3H,3H-Perfluorooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H,2H,3H,3H-Perfluorooctanoic acid | |
CAS RN |
914637-49-3 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H,2H,3H,3H-Perfluorooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H,2H,3H,3H-Perfluorooctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



